Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate
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Overview
Description
Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate is a white crystalline solid with the chemical formula C6H9N3O2 and a molecular weight of 155.16 g/mol . This compound is notable for its imidazole ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate can be synthesized by heating aminoethanol and 1H-imidazole-5-carbaldehyde under acidic conditions . The reaction involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted imidazole derivatives .
Scientific Research Applications
Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing imidazole rings.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can modulate the activity of enzymes and other proteins. This interaction can lead to various biological effects, including inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate can be compared with other imidazole-containing compounds, such as:
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate: Similar structure but different substitution pattern on the imidazole ring.
2-Amino-2-(1-methyl-1H-imidazol-5-yl)acetic acid: Similar structure but lacks the methyl ester group.
1-Methyl-1H-imidazole-5-carboxylic acid: Contains the imidazole ring but with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate, also known as methyl 2-amino-2-(1-methylimidazol-5-yl)acetate dihydrochloride, is a compound with significant biological activity attributed to its imidazole ring structure. This article explores the compound's biological properties, synthesis methods, and potential applications in medicine and industry.
- Molecular Formula: C7H11N3O2·2HCl
- Molecular Weight: 205.64 g/mol
- Appearance: White crystalline solid
- Solubility: Highly soluble in water and polar solvents
The imidazole ring present in the compound is known for its ability to participate in hydrogen bonding and coordination with metal ions, which is crucial for its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. The imidazole derivatives have been widely studied for their efficacy against various pathogens, including bacteria and fungi. The mechanism of action typically involves the inhibition of microbial growth through interference with cellular processes .
2. Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation .
3. Anticancer Activity
This compound has shown promise in cancer research. Its derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, compounds based on imidazole structures have been reported to effectively inhibit the proliferation of breast cancer cells (MDA-MB-231) and other cancer types .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The imidazole moiety plays a crucial role in:
- Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways or microbial metabolism.
- Receptor Modulation: The compound may interact with various receptors, leading to altered signaling pathways that affect cell survival and proliferation .
Synthesis Methods
This compound can be synthesized through several methods:
-
Direct Synthesis:
- Reaction of aminoethanol with 1H-imidazole-5-carboxaldehyde under acidic conditions.
- The reaction typically requires heating to facilitate product formation.
- Alternative Routes:
Study on Anticancer Properties
In a recent study evaluating the anticancer effects of imidazole derivatives, this compound was found to enhance caspase activity significantly in breast cancer cells at concentrations as low as 10 µM, indicating its potential as an apoptosis-inducing agent .
Evaluation of Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound demonstrated effective inhibition against several bacterial strains, suggesting its potential use as a therapeutic agent in treating infections caused by resistant bacteria .
Properties
IUPAC Name |
methyl 2-amino-2-(3-methylimidazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)6(8)7(11)12-2/h3-4,6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJZTAMSRCSVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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